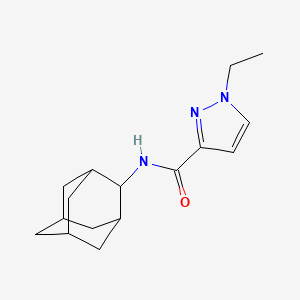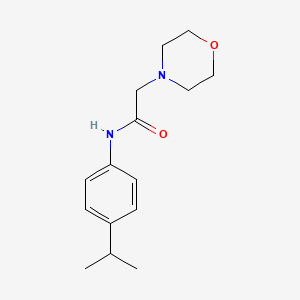![molecular formula C18H20N2O B5324665 3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ol](/img/structure/B5324665.png)
3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ol is a naturally occurring alkaloid that has been found to exhibit a range of biological activities. This compound is commonly known as voacangine and is found in the bark of the African tree Voacanga africana. Voacangine has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of voacangine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This inhibition can lead to a range of biological effects, including the reduction of inflammation and pain.
Biochemical and Physiological Effects:
Voacangine has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, making it a potential treatment for conditions such as arthritis and other inflammatory disorders. It has also been found to exhibit antitumor activity, making it a potential treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using voacangine in lab experiments is that it is a naturally occurring compound, which means that it is less likely to have toxic side effects than synthetic compounds. However, voacangine can be challenging to synthesize, which can limit its availability for lab experiments.
Zukünftige Richtungen
There are numerous future directions for research on voacangine. One area of interest is the development of new drugs based on the compound's biological activities. Another area of interest is the study of the compound's potential as a treatment for neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of voacangine and its potential therapeutic applications.
Synthesemethoden
Voacangine can be synthesized from the alkaloid voacamine, which is also found in the bark of Voacanga africana. The synthesis involves a series of chemical reactions, including oxidation and reduction, to produce voacangine. The process can be challenging and requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
Voacangine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, antitumor, and antimalarial properties. These properties make it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
3,3,6-trimethyl-1,2,4,7-tetrahydroindolo[2,3-c]quinolin-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-10-17-15(11-6-4-5-7-12(11)20-17)16-13(19-10)8-18(2,3)9-14(16)21/h4-7,14,20-21H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJUPZQSOBQERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C(CC(CC3=N1)(C)C)O)C4=CC=CC=C4N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2,1,3-benzoxadiazole](/img/structure/B5324597.png)
![ethyl 2-(5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5324605.png)

![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5324616.png)
![{1-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B5324623.png)

![1'-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5324640.png)
![5-[(2-fluoro-6-methoxyphenoxy)methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole](/img/structure/B5324650.png)
![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5324655.png)
![3-{5-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5324677.png)
![N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5324681.png)
![5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5324684.png)